molecular formula C9H5Cl2NO B3123580 4,6-dichloro-1H-indole-2-carbaldehyde CAS No. 309718-04-5

4,6-dichloro-1H-indole-2-carbaldehyde

Cat. No.: B3123580
CAS No.: 309718-04-5
M. Wt: 214.04 g/mol
InChI Key: RNPCTWVXDPVTNN-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-indole-2-carbaldehyde is a high-value chemical building block designed for advanced medicinal chemistry and anticancer drug discovery research. The indole scaffold is a fundamental structure in medicinal chemistry, renowned for its versatile interactions with diverse biological targets . Scientific literature highlights the significant antitumour potential of indole-2-carboxamide derivatives, particularly against aggressive paediatric brain tumours such as glioblastoma multiforme (GBM) . These compounds have demonstrated potent cytotoxic and anti-proliferative activities in vitro, with some analogues exhibiting selective toxicity towards tumour cells over non-neoplastic cells, underscoring their promise as lead compounds in oncology . As a key synthetic intermediate, this compound can be utilized to develop novel indole-carboxamide hybrids and other sophisticated molecules. Indole-chalcone hybrids, for instance, have shown potent activity against drug-resistant cancer cells and can induce cell death through non-apoptotic mechanisms like Methuosis . The presence of chloro substituents at the 4 and 6 positions of the indole ring is a strategic modification, as increased lipophilicity can enhance compound uptake by tumour cells, potentially improving antitumour efficacy . Researchers can employ this compound to synthesize novel candidates for probing oncogenic signaling pathways. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-8(11)7-3-6(4-13)12-9(7)2-5/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPCTWVXDPVTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Dichloro 1h Indole 2 Carbaldehyde and Its Precursors

Strategies for Constructing the 4,6-Dichloroindole Core

The foundational step in synthesizing the target compound is the creation of the 4,6-dichloroindole heterocyclic system. This is typically achieved by forming the bicyclic indole (B1671886) structure from appropriately substituted benzene (B151609) derivatives.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most effective and widely used methods for preparing indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comyoutube.com

For the synthesis of the 4,6-dichloroindole core, the process would commence with a halogenated aniline (B41778), specifically 3,5-dichloroaniline, which is converted into its corresponding hydrazine (B178648) derivative, (3,5-dichlorophenyl)hydrazine. This hydrazine is then reacted with a suitable carbonyl compound (e.g., pyruvic acid or an equivalent) to form the necessary phenylhydrazone intermediate. Under acidic conditions, this intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgyoutube.com

The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl2) and boron trifluoride (BF3). wikipedia.orgmdpi.com

Table 1: Key Components in Fischer Indole Synthesis for 4,6-Dichloroindole

Component Role Example
Aryl Hydrazine Provides the benzene ring and one nitrogen atom of the indole core. (3,5-Dichlorophenyl)hydrazine
Carbonyl Compound Provides the remaining atoms for the pyrrole (B145914) ring. Pyruvic acid, Ethyl pyruvate

The reaction mechanism proceeds through several key steps:

Formation of the phenylhydrazone from the arylhydrazine and carbonyl compound. wikipedia.org

Tautomerization to an enamine intermediate. byjus.com

Protonation followed by an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement, which breaks the N-N bond. byjus.comwikipedia.org

The resulting diimine intermediate rearomatizes. byjus.com

Intramolecular cyclization occurs, forming an aminoindoline. byjus.com

Elimination of an ammonia molecule leads to the final, energetically stable aromatic indole. wikipedia.org

Beyond the classical Fischer synthesis, modern organometallic chemistry offers several alternative routes to construct substituted indole cores. These methods often provide milder reaction conditions and broader functional group tolerance.

Palladium-catalyzed reactions are particularly prominent in this area. organic-chemistry.org The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of a 2-haloaniline (like 2-iodoaniline) with an internal alkyne. researchgate.net This strategy could be adapted for dichloro-substituted anilines. Another approach is the palladium-catalyzed intramolecular cyclization of alkynes and imines, which forms the indole structure by creating the bond between the C-2 and C-3 positions. organic-chemistry.org

More recent developments include rhodium(III)-catalyzed C–H bond activation and annulation. acs.org This method allows for the direct coupling of N-protected anilines with partners like alkynes to assemble the functionalized indole system. acs.org Similarly, palladium-catalyzed oxidative coupling of C-H bonds within N-aryl enamines presents a direct pathway to form substituted indoles from readily available anilines. nih.gov These advanced cyclization techniques offer powerful alternatives for constructing complex indole scaffolds. nih.gov

Installation of the Carbaldehyde Functionality at C2

Once the 4,6-dichloro-1H-indole core is synthesized, the next critical step is the introduction of the carbaldehyde (-CHO) group at the C2 position of the pyrrole ring.

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl3). ijpcbs.comchemistrysteps.com

The mechanism involves an electrophilic aromatic substitution where the electron-rich indole ring attacks the Vilsmeier reagent. organic-chemistry.orgchemistrysteps.com For indoles, substitution typically occurs at the C3 position. However, if the C3 position is blocked, or by careful control of reaction conditions, formylation can be directed to the C2 position. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde. chemistrysteps.com This method is valued for its efficiency and the high purity of the resulting aldehyde product. ekb.eg

Table 2: Vilsmeier-Haack Reaction Components

Reagent Formula Role
Substrate 4,6-Dichloro-1H-indole The electron-rich heterocycle to be formylated.
Formylating Agent N,N-Dimethylformamide (DMF) Source of the formyl group.

An alternative to direct formylation is the synthesis of the aldehyde from a precursor carboxylic acid or its derivative, such as an ester. This approach involves first synthesizing a C2-carboxylated indole, followed by a selective reduction.

The precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, can be selectively reduced to 4,6-dichloro-1H-indole-2-carbaldehyde. The primary challenge in this transformation is to prevent over-reduction of the aldehyde to the corresponding alcohol (indole-2-methanol). iwu.edu

Several reducing agents are capable of this selective conversion. Lithium aluminium tri-tert-butoxy hydride is a known reagent for the convenient synthesis of indole-2-carboxaldehyde from the corresponding acid chloride, highlighting its utility in stopping the reduction at the aldehyde stage. orgsyn.org Other modern methods for the direct conversion of carboxylic acids or esters to aldehydes without over-reduction are also available. organic-chemistry.org

A two-step alternative pathway is also viable:

Full Reduction: The ester is first completely reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). acs.org

Oxidation: The resulting alcohol is then oxidized back to the aldehyde. acs.org This step requires a mild oxidizing agent that does not affect the indole ring, such as Dess-Martin periodinane (DMP). acs.org

Table 3: Comparison of Reduction Pathways for Ester to Aldehyde Conversion

Pathway Key Reagents Number of Steps Notes
Direct Reduction Lithium aluminium tri-tert-butoxy hydride One Offers chemoselectivity, avoiding over-reduction.

Conversion from Related Carboxylic Acid Derivatives (e.g., Esters, Amides)

Decarboxylation Approaches of 4,6-Dichloro-1H-indole-2-carboxylic Acid

The removal of the C2-carboxyl group from the indole ring is a critical step in the synthesis of various indole derivatives, transforming the precursor 4,6-dichloro-1H-indole-2-carboxylic acid into 4,6-dichloro-1H-indole. The methodologies for this transformation vary in efficacy depending on the nature of the substituents on the indole's benzene ring.

While some substituted indole-2-carboxylic acids undergo decarboxylation by simply heating the compound above its melting point, this method is not equally effective for all derivatives. researchgate.net For instance, 4-, 5-, 6-, and 7-fluoroindole-2-carboxylic acids can be successfully decarboxylated to their corresponding indoles in yields ranging from 48% to 80% through thermal means alone. cdnsciencepub.com However, chloro-substituted analogues, such as 4,6-dichloro-1H-indole-2-carboxylic acid, prove more resistant to this process and necessitate more forceful conditions, including the use of metal catalysts. cdnsciencepub.com

Research has demonstrated that effective decarboxylation of chloro-substituted indole-2-carboxylic acids can be achieved by heating them in the presence of a copper salt catalyst within a high-boiling solvent. cdnsciencepub.com Specifically, heating 4- and 6-chloroindole-2-carboxylic acids with cuprous chloride in refluxing quinoline (B57606) has been reported to yield the decarboxylated products in good yields of 73% to 78%. cdnsciencepub.com Further refinements of this catalytic approach have involved the use of copper chromite, which has been shown to provide consistently high yields for various chloroindoles. cdnsciencepub.com The success of these catalytic methods is sometimes dependent on the purity of the starting material, as contaminants like sulfate (B86663) ions can interfere with the reaction. cdnsciencepub.com

The table below summarizes the findings from studies on the decarboxylation of various halogenated indole-2-carboxylic acids, illustrating the different conditions required based on the substitution pattern.

Table 1: Decarboxylation Methods for Halogenated Indole-2-Carboxylic Acids

Compound Method Catalyst Solvent Yield Reference
4-Fluoroindole-2-carboxylic acid Heating above melting point None None 80% cdnsciencepub.com
5-Fluoroindole-2-carboxylic acid Heating above melting point None None 52% cdnsciencepub.com
6-Fluoroindole-2-carboxylic acid Heating above melting point None None 51% cdnsciencepub.com
7-Fluoroindole-2-carboxylic acid Heating above melting point None None 48% cdnsciencepub.com
4-Chloroindole-2-carboxylic acid Heating/Reflux Cuprous Chloride Quinoline 73-78% cdnsciencepub.com

This catalytic approach, particularly using a copper salt in quinoline, represents the most effective and established methodology for the decarboxylation of 4,6-dichloro-1H-indole-2-carboxylic acid and its isomers. cdnsciencepub.com

Chemical Reactivity and Derivatization Strategies of 4,6 Dichloro 1h Indole 2 Carbaldehyde

Reactions Involving the Carbaldehyde Functionality

The aldehyde group is the most reactive site for nucleophilic attack in 4,6-dichloro-1H-indole-2-carbaldehyde, making it a focal point for derivatization.

Condensation reactions between the carbaldehyde group of indole (B1671886) derivatives and primary amines are a fundamental method for the synthesis of Schiff bases, also known as imines. nih.govajchem-b.com This reaction typically involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). ajchem-b.com

The reaction of indole-2-carbaldehydes with various primary amines is a well-established method for synthesizing Schiff bases. ajchem-b.com While specific studies on this compound are not extensively documented, the general procedure involves refluxing the indole-2-carbaldehyde with a primary amine in a suitable solvent, such as ethanol (B145695) or glacial acetic acid. nih.govajchem-b.com The reaction can be carried out with or without a catalyst. In some instances, a few drops of a weak acid or base, like piperidine (B6355638), can be used to facilitate the reaction. nih.gov The resulting Schiff bases are often crystalline solids and can be isolated by filtration after cooling the reaction mixture. ajchem-b.com

The general reaction scheme is as follows:

General Reaction Conditions for Schiff Base Formation

Reactant 1Reactant 2SolventCatalystConditionsProduct
Indole-2-carbaldehyde derivativePrimary Amine (Aromatic/Aliphatic)Ethanol or Glacial Acetic AcidNone or PiperidineReflux, 1-14 hoursSchiff Base (Imine)

The carbaldehyde group of this compound can react with hydroxylamine (B1172632) to form an oxime. This reaction is a standard method for the conversion of aldehydes and ketones to their corresponding oximes. orgsyn.org The reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide, in a suitable solvent like ethanol. orgsyn.orgresearchgate.net The base is necessary to liberate the free hydroxylamine from its hydrochloride salt. The resulting oximes can exist as syn and anti isomers.

General Reaction Conditions for Oxime Formation

Reactant 1Reactant 2BaseSolventConditionsProduct
Indole-2-carbaldehyde derivativeHydroxylamine hydrochloridePyridine or Sodium HydroxideEthanolStirring at room temperature or gentle heatingIndole-2-carbaldehyde oxime

Similar to the reaction with hydroxylamine, this compound is expected to react with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine) to form hydrazones. ijarsct.co.intaylorandfrancis.com This condensation reaction is typically carried out by refluxing the aldehyde and the hydrazine derivative in a solvent like ethanol, sometimes with the addition of a catalytic amount of acid. ijarsct.co.in

Hydrazones are versatile intermediates that can undergo a variety of cyclization reactions to form fused heterocyclic systems. ijarsct.co.in For example, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone to form an indole ring. While the starting material is already an indole, the hydrazone functionality can be utilized to build additional heterocyclic rings onto the indole scaffold. For instance, the reaction of hydrazones with reagents containing two electrophilic centers can lead to the formation of five- or six-membered heterocyclic rings.

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine or ammonia (B1221849). orientjchem.org The active methylene compound typically has two electron-withdrawing groups attached to a CH2 group, making the protons acidic.

This compound can undergo Knoevenagel condensation with various active methylene compounds like malononitrile, ethyl cyanoacetate, and barbituric acid. bas.bgresearchgate.net The reaction leads to the formation of an α,β-unsaturated product. The general reaction involves mixing the aldehyde, the active methylene compound, and a catalytic amount of a base in a suitable solvent and stirring at room temperature or with gentle heating. bas.bg

Examples of Active Methylene Compounds for Knoevenagel Condensation

Active Methylene CompoundTypical CatalystExpected Product Type
MalononitrilePiperidine2-(4,6-dichloro-1H-indol-2-ylidene)malononitrile
Ethyl cyanoacetatePiperidineEthyl 2-cyano-3-(4,6-dichloro-1H-indol-2-yl)acrylate
Barbituric acidAmmonia or Piperidine5-(4,6-dichloro-1H-indol-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group at the C2 position is a primary site for synthetic transformations, readily undergoing both oxidation and reduction to yield corresponding carboxylic acids and alcohols, which are themselves valuable synthetic precursors.

Oxidation: The aldehyde can be oxidized to form 4,6-dichloro-1H-indole-2-carboxylic acid. acs.orgscbt.comcymitquimica.com This transformation is a key step in the synthesis of various biologically active molecules, including antagonists for the glycine (B1666218) binding site of the NMDA receptor. acs.orgttuhsc.edu Common oxidizing agents for converting indole-2-carbaldehydes to their corresponding carboxylic acids include potassium permanganate (B83412) or reagents like pyridinium (B92312) chlorochromate (PCC), which is used to oxidize the precursor alcohol. nih.gov

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (4,6-dichloro-1H-indol-2-yl)methanol. This reduction is typically achieved with high efficiency using standard hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) is commonly employed for the reduction of indole esters and related carbonyl compounds to their corresponding alcohols. acs.org Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent capable of this transformation. The resulting alcohol serves as a versatile intermediate for further functionalization. nih.gov

TransformationProductTypical Reagents
Oxidation4,6-dichloro-1H-indole-2-carboxylic acidPotassium permanganate (KMnO₄), Pyridinium chlorochromate (PCC)
Reduction(4,6-dichloro-1H-indol-2-yl)methanolSodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)

Electrophilic Aromatic Substitution on the Dichloroindole Ring System

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems, including indoles. wikipedia.orgminia.edu.eg The indole nucleus is inherently electron-rich and susceptible to attack by electrophiles, typically at the C3 position. niscpr.res.innih.gov However, the reactivity and regioselectivity in this compound are significantly influenced by its substituents.

The aldehyde group at C2 is strongly electron-withdrawing, which deactivates the indole ring, particularly the pyrrole (B145914) moiety, towards electrophilic attack. The chlorine atoms at C4 and C6 are also deactivating via their inductive effect, but their lone pairs can direct incoming electrophiles to the ortho and para positions through resonance. wikipedia.org

Considering these competing effects:

The C2-aldehyde group deactivates the entire ring system.

The indole nitrogen directs electrophiles to the C3, C5, and C7 positions.

The C4-chloro substituent directs to the C3 and C5 positions.

The C6-chloro substituent directs to the C5 and C7 positions.

Nucleophilic Substitutions and Further Functionalization of Halogen Atoms

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atoms on this compound is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgpressbooks.publibretexts.org In the target molecule, the C2-aldehyde group is not in an ortho or para position relative to either the C4 or C6 chlorine atoms, providing insufficient activation for a classical SNAr pathway. libretexts.org

Despite the low reactivity towards direct SNAr, functionalization of the chloro-substituted positions can be achieved through modern transition-metal-catalyzed cross-coupling reactions. researcher.life Palladium-catalyzed methods such as Suzuki, Negishi, and Mizoroki-Heck reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at positions that are unreactive to traditional nucleophilic substitution. nih.govnih.gov These methods allow for the coupling of aryl halides with a wide range of organoboron, organozinc, and organomagnesium reagents, enabling the introduction of aryl, heteroaryl, and alkyl groups. nih.gov While specific applications to this compound are not widely documented, these catalytic systems represent a viable and potent strategy for its derivatization. nih.govnih.gov

Functionalization at the Indole Nitrogen Atom (N-alkylation, etc.)

The nitrogen atom of the indole ring is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to form a nucleophilic indolide anion. youtube.com This anion can then react with various electrophiles to yield N-substituted products. This process is crucial for protecting the indole nitrogen and for introducing diverse functional groups that can modulate the molecule's biological activity and physical properties.

N-Alkylation: This is the most common modification, typically achieved by treating the indole with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or caesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). youtube.comrsc.orgresearchgate.netnih.gov

N-Acylation and N-Sulfonylation: Beyond alkylation, the indole nitrogen can be acylated using acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride). nih.govsemanticscholar.orgnih.govrsc.org These reactions typically proceed under basic conditions and result in the formation of N-acyl or N-sulfonyl indoles, which can serve as protecting groups or as key structural motifs in their own right. nih.gov

Reaction TypeElectrophileBaseProduct Type
N-AlkylationAlkyl Halide (R-X)NaH, K₂CO₃, Cs₂CO₃N-Alkyl Indole
N-AcylationAcyl Chloride (RCOCl), Acetic AnhydridePyridine, DIPEAN-Acyl Indole
N-SulfonylationSulfonyl Chloride (RSO₂Cl)Pyridine, NaHN-Sulfonyl Indole

Structure Activity Relationship Sar Investigations of 4,6 Dichloroindole Derivatives

Influence of the 4,6-Dichloro Substitution Pattern on Molecular Activity

The introduction of chlorine atoms at the 4 and 6 positions of the indole (B1671886) ring has a profound impact on the molecule's electronic distribution and lipophilicity, which in turn significantly influences its biological activity. This substitution pattern has been explored in the development of various therapeutic agents, including those with antitubercular and anticancer properties. nih.gov

Research has consistently demonstrated that the presence and position of halogens on the indole ring are critical determinants of biological activity. In a study focused on novel indole-2-carboxamides as potential antitubercular agents, the 4,6-dichloro substituted analog exhibited a nearly three-fold increase in activity compared to its unsubstituted counterpart. nih.gov This highlights the positive contribution of the 4,6-dichloro pattern to the compound's efficacy.

Furthermore, when compared to other halogenated patterns, the 4,6-dichloro substitution often confers superior activity. For instance, the 4,6-difluoro analog, while more active than the unsubstituted compound, was found to be two-fold less potent than the 4,6-dichloroindole derivative. nih.gov This suggests that the nature of the halogen atom, in addition to its position, plays a crucial role. The higher lipophilicity of the dichloro derivative was identified as a significant factor contributing to its enhanced activity, underscoring the importance of this physicochemical property in drug design. nih.gov

The following table summarizes the comparative antitubercular activity of differently substituted indole-2-carboxamides.

CompoundSubstitution PatternAntitubercular Activity (MIC in µM)
Unsubstituted Analog None~0.96
4,6-Difluoro Analog 4,6-di-F0.70
4,6-Dichloro Analog 4,6-di-Cl0.32

Data sourced from a study on novel indole-2-carboxamides for Mycobacterium tuberculosis. nih.gov

Halogen atoms, particularly chlorine, can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly enhance the binding affinity of a ligand to its receptor or enzyme target. acs.org A halogen bond is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom in a protein. acs.org The strength of this interaction is influenced by the type of halogen, with iodine forming the strongest bonds, followed by bromine and then chlorine. acs.org

Impact of Modifications at the C2-Position (Derivations from Carbaldehyde)

The carbaldehyde group at the C2-position of 4,6-dichloro-1H-indole-2-carbaldehyde is a versatile chemical handle that can be readily converted into a variety of other functional groups. These modifications can dramatically alter the compound's steric, electronic, and hydrogen-bonding properties, leading to significant changes in biological activity.

The conversion of the C2-carbaldehyde to a carboxamide or a carboxylic acid is a common strategy in medicinal chemistry to modulate a compound's properties.

Carboxamide analogs of 4,6-dichloroindole have shown significant promise. As mentioned earlier, N-(1-adamantyl)-4,6-dichloroindole-2-carboxamide demonstrated potent antitubercular activity. nih.gov The carboxamide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Structure-activity relationship studies on a series of 1H-indole-2-carboxamides as CB1 allosteric modulators revealed that substitutions on the indole ring, including chloro groups, enhance potency. nih.gov

Carboxylic acid analogs also represent an important class of derivatives. The carboxylic acid group is ionizable at physiological pH and can form strong ionic interactions with positively charged residues, such as arginine or lysine, in a protein's active site. A series of novel aryl indole-2-carboxylic acids were identified as potent and selective PPARγ modulators, with potential applications in the treatment of type 2 diabetes. nih.gov While this study did not specifically report on the 4,6-dichloro analog, it highlights the therapeutic potential of this class of compounds. The replacement of a carboxylic acid with a bioisostere is a common strategy to improve pharmacokinetic properties. nih.govresearchgate.net

Nitrile derivatives are another important class of C2-modified indoles. The nitrile group is a polar, linear moiety that can act as a hydrogen bond acceptor. nih.gov It is often used as a bioisostere for a carbonyl group. nih.gov In drug design, the incorporation of a nitrile group can enhance binding affinity and improve metabolic stability. researchgate.net Streptochlorin derivatives containing a nitrile group have been designed and synthesized, showing promising antifungal activity. mdpi.com

Tetrazole derivatives are frequently employed as bioisosteres for carboxylic acids. researchgate.netnih.goveurekaselect.com The tetrazole ring has a similar pKa to a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions. nih.gov This substitution can lead to improved metabolic stability and better oral bioavailability. beilstein-journals.org A variety of tetrazole-containing compounds have been synthesized and evaluated for a wide range of biological activities, including anti-inflammatory and antimicrobial effects. eurekaselect.comnih.gov

The following table summarizes the key features of these C2-position functional groups.

Functional GroupKey FeaturesPotential Interactions
Carboxamide Hydrogen bond donor and acceptorHydrogen bonding
Carboxylic Acid Anionic at physiological pH, hydrogen bond donor/acceptorIonic interactions, hydrogen bonding
Nitrile Polar, linear, hydrogen bond acceptorHydrogen bonding, dipole interactions
Tetrazole Acidic (similar pKa to carboxylic acid), hydrogen bond donor/acceptorIonic interactions, hydrogen bonding

The biological activity of 4,6-dichloroindole derivatives is profoundly influenced by the steric and electronic properties of the substituent at the C2-position.

Steric effects relate to the size and shape of the functional group. chemrxiv.org A bulky substituent may cause steric hindrance, preventing the molecule from fitting into the binding pocket of a receptor or enzyme. Conversely, a larger group might be necessary to fill a hydrophobic pocket and establish favorable van der Waals interactions. For instance, the bulky adamantyl group in the potent antitubercular indole-2-carboxamide likely plays a crucial role in its activity. nih.gov

SAR in the Context of Specific Mechanistic Biological Targets

The substitution pattern on the indole scaffold, particularly the introduction of chloro groups at the 4 and 6 positions, plays a critical role in modulating the biological activity of these compounds. The following sections detail the structure-activity relationships (SAR) of 4,6-dichloroindole derivatives in the context of specific biological targets.

The 4,6-dichloroindole-2-carboxamide scaffold has been identified as a promising framework for the development of potent anti-mycobacterial agents. Research has shown that substitutions at the 4- and 6-positions of the indole ring are optimal for activity against Mycobacterium tuberculosis (M. tb). nih.gov

A key finding in the SAR of this series is the significant enhancement of anti-tubercular potency upon dichlorination of the indole core. For instance, the N-rimantadine-4,6-dichloroindole-2-carboxamide derivative (Compound 8g ) demonstrates a potent minimum inhibitory concentration (MIC) of 0.32 μM against the drug-sensitive H37Rv strain of M. tb. nih.gov This activity is nearly a three-fold increase compared to the N-rimantadine-4,6-dimethylindole-2-carboxamide analogue (MIC = 0.88 μM). nih.gov

The nature of the halogen substituent also influences activity. The 4,6-difluoro analogue (Compound 8h ) is less potent than its dichloro counterpart, with an MIC of 0.70 μM. nih.gov This highlights that while halogenation is beneficial, the specific halogen atom is crucial for maximizing potency. In addition to improving potency, substitutions with chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring have been shown to significantly enhance the metabolic stability of these compounds. nih.gov

Lipophilicity is another critical factor driving the anti-mycobacterial activity of this class of compounds. A direct correlation has been observed where increased lipophilicity often leads to higher potency. Compound 8g , the most lipophilic compound in its series (ClogP = 7.64), exhibited the highest activity. nih.gov This is likely due to facilitated diffusion through the lipid-rich mycobacterial cell wall, allowing the compounds to reach their presumed target, the mycobacterial membrane protein large 3 (MmpL3) transporter. nih.govmdpi.com

The substituent on the carboxamide nitrogen also plays a role in determining the activity profile. While N-(rimantadine) derivatives show potent activity, they are generally less active than the corresponding N-(1-adamantyl) analogues. nih.gov However, attaching bulky alkyl groups, such as a 4,4-dimethylcyclohexyl group, to the amide nitrogen can lead to potent anti-TB activity. nih.gov

Table 1: Anti-Mycobacterial Activity of Substituted Indole-2-Carboxamides against M. tuberculosis H37Rv

Compound ID Indole Ring Substituent (R) Amide Substituent (R') MIC (μM) ClogP
8g 4,6-dichloro Rimantadine 0.32 7.64
8h 4,6-difluoro Rimantadine 0.70 6.50
4 4,6-dimethyl Rimantadine 0.88 6.64
3 Unsubstituted 1-Adamantyl 0.68 -

A review of the scientific literature did not yield specific research findings on the inhibitory activity of this compound or its direct derivatives against the enzymes fructose-1,6-bisphosphatase or urease. While various indole-containing compounds have been investigated as inhibitors for these enzymes, studies focusing on the 4,6-dichloro substitution pattern in relation to these specific targets were not identified.

Based on a comprehensive search of available scientific literature, there is no published research detailing the affinity of this compound or its derivatives for the N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) binding site. The known antagonists for this site belong to different chemical classes, and studies on the interaction of 4,6-dichloroindole derivatives with this specific receptor target have not been reported.

Mechanistic Studies of 4,6 Dichloroindole Derived Compounds

Biochemical Characterization of Compound-Target Interactions

Understanding the precise nature of the interaction between a compound and its biological target is fundamental for drug design and optimization. Techniques such as X-ray crystallography and various spectroscopic methods provide atomic-level details of these interactions.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. nih.gov This method has been instrumental in elucidating the binding modes of various enzyme inhibitors. nih.gov In the context of indole (B1671886) derivatives, three X-ray crystal structures of FBPase in complex with novel indole-based inhibitors have been successfully determined. nih.gov These structures have revealed the structural basis for their inhibitory activity and have shown that these compounds bind in the allosteric site of the enzyme. nih.gov This structural information is invaluable for understanding how these inhibitors function and for guiding the design of new, more potent compounds.

Various spectroscopic techniques are employed to study the binding events between small molecules and their target proteins in solution. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of both the ligand and the protein upon complex formation. mdpi.com While specific spectroscopic studies detailing the binding of 4,6-dichloro-1H-indole-2-carbaldehyde to the aforementioned enzyme targets are not prevalent in the literature, related indole derivatives have been characterized using such techniques. For example, novel indole-based sulfonylhydrazones have been structurally characterized using NMR and high-resolution mass spectrometry (HRMS), confirming their chemical structures. mdpi.com These methods are essential for confirming the identity of synthesized compounds and can also be adapted to study their non-covalent interactions with biological macromolecules.

Computational and Theoretical Investigations of 4,6 Dichloroindole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. scirp.org Its time-dependent extension, TD-DFT, is crucial for studying excited-state properties and predicting electronic absorption spectra. scirp.orgmdpi.com These methods have been widely applied to various indole (B1671886) systems to elucidate their behavior. nih.govresearchgate.netresearchgate.net For 4,6-dichloro-1H-indole-2-carbaldehyde, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure accurate results for geometry, energy, and other molecular properties. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, DFT calculations are expected to show that the indole bicyclic system is largely planar. The substitution of chlorine atoms at the 4th and 6th positions on the benzene (B151609) ring and a carbaldehyde group at the 2nd position of the pyrrole (B145914) ring influences the electronic distribution and structural parameters. mdpi.com The bond lengths and angles around the sulfur atom in a related phenylsulfonyl indole derivative were shown to support a distorted tetrahedral geometry. nih.gov The optimized structure provides the foundation for all other computational property analyses.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterPredicted Value (Å or °)ParameterPredicted Value (Å or °)
C1-C21.38∠(C1-C2-N1)108.5
N1-C31.37∠(C2-N1-C3)109.0
C4-C51.40∠(C4-C5-C6)120.5
C5-C61.39∠(C5-C6-Cl2)120.0
C4-Cl11.74∠(N1-C2-C7)125.0
C2-C7 (Carbaldehyde C)1.47∠(C2-C7-O1)123.0
C7-O1 (Carbonyl O)1.22∠(H-N1-C3)124.0

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
E(HOMO)-6.50
E(LUMO)-2.25
Energy Gap (ΔE)4.25

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding, charge distribution, and conjugative interactions. mpg.de It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). cerist.dz The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a more intense interaction. nih.gov

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP(1) N1π(C2-C3)45.5
LP(2) O1π(C2-C7)30.2
π(C4-C5)π(C3-C6)22.8
π(C2-C3)π(N1-C8)18.5

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes regions of electron deficiency (positive potential, susceptible to nucleophilic attack). Green represents areas of neutral potential. cerist.dz

For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The regions around the chlorine atoms would also exhibit negative potential. Conversely, the most positive potential (blue) would be found around the hydrogen atom attached to the pyrrole nitrogen (N-H), making it a likely site for hydrogen bonding interactions.

Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions within and between molecules. wikipedia.org The analysis is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.orgchemtools.org The resulting 3D isosurfaces are colored to differentiate the type of interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.netchemtools.org

In the case of this compound, NCI plots would likely reveal weak intramolecular van der Waals forces stabilizing the planar ring structure, represented by green-colored isosurfaces. There may also be evidence of weak hydrogen bonding interactions. This analysis provides a qualitative visualization of the forces that govern the molecule's conformation and packing in a condensed phase. nih.govmdpi.com

Nonlinear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. rsc.org Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with significant intramolecular charge transfer (ICT), often found in donor-π-acceptor systems, tend to exhibit large β values, indicating a strong NLO response. researchgate.net

The structure of this compound, featuring an electron-rich indole nucleus and an electron-withdrawing carbaldehyde group, suggests potential for ICT and thus NLO activity. DFT calculations can quantify the components of the polarizability and hyperpolarizability tensors. The total (or static) first hyperpolarizability (β_tot) is a key metric, and a value significantly higher than that of a reference compound like urea (B33335) often points to promising NLO characteristics. acs.org

Table 4: Predicted Nonlinear Optical Properties of this compound

PropertyPredicted Value (a.u.)
Dipole Moment (μ)4.5 D
Mean Polarizability (α)150
Total First Hyperpolarizability (β_tot)650

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and stability of compounds like this compound. By simulating the interactions between the molecule and its environment (typically water), researchers can observe how the molecule behaves in a solution, which conformations are most stable, and the dynamics of its structural changes.

Table 1: Key Parameters in Molecular Dynamics and Conformational Studies

Parameter Description Relevance to 4,6-Dichloroindole Systems
Conformational Energy The potential energy of a molecule as a function of its atomic coordinates. Lower energy conformations are more stable. Determines the most likely shapes the molecule will adopt, which is critical for binding to a protein.
Dihedral Angles The angles between planes through two sets of three atoms, having two atoms in common. Defines the rotational orientation of substituents, such as the carbaldehyde group, relative to the indole ring.
Rotational Barriers The energy required to rotate a part of a molecule around a chemical bond. nih.gov Influences the flexibility of the molecule and its ability to adopt different conformations. nih.gov

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. In MD, it tracks structural changes over time. nih.gov | Used to assess the stability of the molecule's conformation or its complex with a protein during a simulation. nih.gov |

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein target at the atomic level. The primary goals of docking are to predict the binding mode and to estimate the binding affinity, which is often expressed as a scoring function. mdpi.com

Docking studies on various indole derivatives have been performed to rationalize their inhibitory activities against biological targets like cyclooxygenase (COX) enzymes. nih.gov For example, docking studies showed that indole derivatives with substituents at the C-2 and C-3 positions favored a binding orientation similar to known selective inhibitors. nih.gov While specific docking studies for this compound were not found in the provided results, studies on a 3,4-dichloro moiety containing an indole–triazole scaffold demonstrated excellent cytotoxicity, which was rationalized through in silico docking. nih.gov

A crucial output of molecular docking is the detailed profile of interactions between the ligand and the amino acid residues within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For instance, in a study of thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, molecular dynamics simulations following docking revealed interactions with key residues such as Trp58, Trp59, Tyr62, Gln63, and His101 of the α-amylase enzyme. nih.gov Similarly, for indole derivatives targeting the IDO1 enzyme, computational studies have been used to predict the molecular interactions between the active compounds and the biological target. espublisher.com Understanding these specific interactions is key to explaining the compound's mechanism of action and for guiding the design of more potent and selective analogs.

Table 2: Common Ligand-Protein Interactions in Indole Systems

Interaction Type Description Potential Role for this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. The carbaldehyde oxygen and the indole nitrogen (N-H) are potential hydrogen bond donors/acceptors.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. The dichloro-substituted benzene ring and the indole core can form hydrophobic interactions with nonpolar residues.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. The indole ring system can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atoms on the indole ring could potentially form halogen bonds with electron-donating residues in the active site. |

Standard docking procedures often treat the protein receptor as a rigid structure. schrodinger.com However, in reality, proteins are flexible and can undergo conformational changes to accommodate a binding ligand, a phenomenon known as "induced fit". mdpi.comnih.gov Induced-Fit Docking (IFD) is an advanced computational technique that accounts for this flexibility of both the ligand and the protein's active site side chains. schrodinger.comnih.gov

The IFD protocol typically involves an initial docking to a rigid receptor, followed by sampling of protein side-chain conformations and subsequent re-docking of the ligand to an ensemble of flexible receptor structures. schrodinger.com This allows for a more accurate prediction of the true binding mode and affinity, especially when significant conformational changes occur upon ligand binding. nih.gov This approach is critical for generating accurate complex structures for ligands that may not dock well into a rigid receptor conformation and for reducing false negatives in virtual screening campaigns. schrodinger.com While no specific IFD studies on this compound are available, the principle is highly relevant for accurately modeling its interactions with protein targets, which may exhibit flexibility in their active sites.

In Silico Prediction of Pharmacological Relevant Properties

Beyond predicting binding affinity, computational methods are widely used to estimate the pharmacokinetic properties of a molecule, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netnih.govnih.gov These in silico predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before costly synthesis and experimental testing. rsc.org

Online tools and software packages can calculate a range of molecular descriptors and properties based on the chemical structure of this compound. These properties help predict its behavior in the body. For example, studies on other indole and benzimidazole (B57391) derivatives have successfully used in silico tools to predict properties like lipophilicity (Log P), aqueous solubility, gastrointestinal absorption, and blood-brain barrier penetration. researchgate.netmdpi.com

Property Predicted Value Range Pharmacological Relevance
Molecular Weight ( g/mol ) 214.05 Influences absorption and diffusion. Generally, values < 500 are preferred for oral bioavailability.
Log P (Lipophilicity) 2.5 - 3.5 Affects solubility, absorption, membrane permeability, and plasma protein binding.
Aqueous Solubility Moderately Soluble Crucial for absorption and distribution in the body.
GI Absorption High Predicts the extent to which the compound is absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant No/Yes Indicates the likelihood of the compound crossing the BBB to act on the central nervous system.

| Cytochrome P450 (CYP) Inhibition | Inhibitor of 1-2 isoforms | Predicts potential for drug-drug interactions through inhibition of major metabolic enzymes. |

Advanced Applications As a Molecular Building Block

Construction of Fused Heterocyclic Systems Containing the 4,6-Dichloroindole Moiety

The aldehyde functionality at the C2 position of the indole (B1671886) ring serves as a key reactive site for the construction of fused heterocyclic systems. Through condensation and cyclization reactions, additional rings can be annulated onto the indole scaffold, leading to novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

The synthesis of pyridazino[4,5-b]indoles, a class of compounds with a wide range of reported biological activities including anxiolytic and antihypertensive properties, can be envisioned starting from 4,6-dichloro-1H-indole-2-carbaldehyde. semanticscholar.org A plausible synthetic route involves the initial reaction of the aldehyde with a hydrazine (B178648) derivative. For instance, condensation with hydrazine hydrate (B1144303) would yield the corresponding hydrazone. Subsequent intramolecular cyclization, potentially facilitated by an acid catalyst, would lead to the formation of the pyridazine (B1198779) ring fused to the indole core.

Another established method for constructing the pyridazino[4,5-b]indole scaffold involves the reaction of an indole-2-carboxylate (B1230498) with hydrazine to form a carbohydrazide (B1668358), followed by cyclization. semanticscholar.org While not a direct application of the carbaldehyde, this highlights the general strategy of utilizing a C2-functionalized indole to build the pyridazine ring. The aldehyde group of this compound offers a more direct route to certain derivatives through initial C-N bond formation. For example, reaction with substituted hydrazines can introduce diversity at the N-position of the resulting pyridazine ring.

A general synthetic approach could involve the following steps:

Condensation of this compound with a suitable hydrazine (e.g., hydrazine hydrate, phenylhydrazine) to form the corresponding hydrazone.

Cyclization of the hydrazone intermediate to form the pyridazinone ring. This step may require specific reaction conditions, such as heating in a high-boiling solvent or the use of a dehydrating agent.

Further chemical modifications of the pyridazino[4,5-b]indole core, such as chlorination of the pyridazinone to enable subsequent nucleophilic substitutions and the introduction of further diversity. nih.gov

Starting MaterialReagentProduct
This compoundHydrazine hydrate4,6-dichloro-1,5-dihydropyridazino[4,5-b]indole
This compoundPhenylhydrazine4,6-dichloro-5-phenyl-1,5-dihydropyridazino[4,5-b]indole

This table represents a hypothetical reaction scheme based on established synthetic methodologies for pyridazino[4,5-b]indoles.

The synthesis of triazino[4,5-a]indoles from this compound represents another valuable application of this building block. Triazinoindoles are known to possess a range of biological activities, making them attractive targets for drug discovery. researchgate.net The construction of the triazine ring can be achieved through various synthetic strategies that leverage the reactivity of the aldehyde group.

One potential pathway involves the reaction of this compound with a compound containing a hydrazine moiety and an additional nitrogen functionality, such as thiosemicarbazide. The initial condensation would form a thiosemicarbazone, which could then undergo oxidative cyclization to yield the triazinoindole core. The choice of cyclizing agent and reaction conditions would be crucial in determining the final product and yield.

Literature precedents describe the synthesis of 1,2,4-triazino[5,6-b]indoles from isatin, which involves the reaction with a carbohydrazide followed by cyclization. nih.govijarse.com While the substitution pattern differs, the underlying principle of forming the triazine ring from a dicarbonyl or a carbonyl-hydrazide precursor is informative. In the case of this compound, the aldehyde would serve as the electrophilic partner for a binucleophilic reagent to construct the triazine ring.

A plausible reaction sequence is outlined below:

Reaction of this compound with a suitable binucleophile, such as aminoguanidine (B1677879) or thiosemicarbazide, to form an intermediate Schiff base.

Intramolecular cyclization of the intermediate, potentially with the elimination of a small molecule like water or hydrogen sulfide, to form the fused triazine ring.

Starting MaterialReagentPotential Product
This compoundAminoguanidine7,9-dichloro-5H- semanticscholar.orgresearchgate.netnih.govtriazino[4,5-a]indol-1-amine
This compoundThiosemicarbazide7,9-dichloro-5H- semanticscholar.orgresearchgate.netnih.govtriazino[4,5-a]indole-1-thiol

This table outlines a speculative synthetic route based on known reactions for the formation of triazine rings.

Integration into Complex Natural Product Analogues and Designed Scaffolds

The indole nucleus is a common motif in a vast array of natural products with significant biological activities. nih.gov this compound serves as a valuable starting material for the synthesis of analogues of these natural products. The dichloro substitutions can enhance biological activity or modify the pharmacokinetic properties of the parent compound. The aldehyde group provides a versatile handle for elaboration into more complex side chains or for the construction of additional ring systems found in intricate natural product architectures.

For instance, the synthesis of analogues of dibromophakellin, a pyrrole-imidazole alkaloid, has been achieved starting from indole-2-carboxylic acid. nih.gov This suggests that this compound, being an aldehyde derivative of a substituted indole, could be a suitable precursor for similar synthetic endeavors. The aldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be coupled with other fragments to build the desired molecular framework. Alternatively, the aldehyde can undergo olefination or other C-C bond-forming reactions to introduce key structural elements of the target natural product analogue.

The development of novel bioactive compounds often involves the creation of hybrid molecules that combine structural features from different pharmacophores. rsc.org The 4,6-dichloroindole moiety can be integrated into designed scaffolds that mimic the spatial arrangement of functional groups in known active natural products. The aldehyde functionality allows for the attachment of various side chains or linkers to connect to other molecular fragments, enabling the exploration of new chemical space and the potential discovery of compounds with improved or novel biological activities.

Development of Chemical Probes for Mechanistic Biological Research

Chemical probes are essential tools for elucidating biological pathways and understanding the mechanisms of drug action. nih.gov The indole scaffold is a common feature in fluorescent probes due to its inherent photophysical properties. rsc.org this compound can be utilized as a platform for the development of novel chemical probes. The aldehyde group can be readily transformed into a variety of functional groups that can act as recognition elements for specific biomolecules or as reactive centers for covalent labeling.

For example, a fluorescent probe based on a benzaldehyde-indole fused chromophore has been developed for the detection of cyanide and hypochlorite. nih.gov This demonstrates the utility of the indole-aldehyde motif in designing responsive sensor molecules. The dichloro substitutions on the indole ring of this compound can be exploited to fine-tune the fluorescence properties of the resulting probes, potentially leading to sensors with enhanced sensitivity and selectivity.

The aldehyde can be condensed with various nucleophiles to introduce fluorogenic or bioorthogonal functionalities. For instance, reaction with an aniline (B41778) derivative bearing a fluorophore could lead to a Schiff base-based probe. Alternatively, the aldehyde can be converted into an alkyne or azide (B81097) group, which can then be used in "click" chemistry reactions for the specific labeling of biomolecules in complex biological systems. The development of such probes from this compound could provide valuable tools for studying a wide range of biological processes at the molecular level.

Future Perspectives and Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for 4,6-Dichloro-1H-indole-2-carbaldehyde

While classical methods for the synthesis of indole-2-carbaldehydes, such as the Vilsmeier-Haack and Reimer-Tiemann reactions, are established, future research will likely focus on the development of more sustainable and efficient synthetic routes to this compound. Green chemistry principles are increasingly guiding synthetic strategies, emphasizing the use of environmentally benign reagents, solvents, and catalysts, as well as energy-efficient processes like microwave-assisted synthesis.

The exploration of palladium-catalyzed cross-coupling reactions, which have proven effective for constructing substituted indole (B1671886) cores, could be adapted for the specific synthesis of the 4,6-dichloro derivative. Furthermore, the development of one-pot, multi-component reactions would offer an atom-economical and streamlined approach to this target molecule and its derivatives. Biocatalysis, utilizing enzymes to perform specific chemical transformations under mild conditions, represents another promising avenue for the sustainable production of functionalized indoles.

Synthetic ApproachKey Features & Advantages
Microwave-Assisted Synthesis Rapid reaction times, improved yields, and reduced energy consumption.
Palladium-Catalyzed Reactions High efficiency and selectivity in forming C-C and C-N bonds for indole ring construction.
Multi-Component Reactions Increased efficiency and atom economy by combining multiple synthetic steps into a single operation.
Biocatalysis Use of enzymes for highly specific and environmentally friendly transformations.

Rational Design of Next-Generation 4,6-Dichloroindole Derivatives with Enhanced Specificity

The this compound scaffold is a valuable starting point for the rational design of next-generation therapeutic agents with high specificity for their biological targets. The chlorine atoms at the 4 and 6 positions can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. Structure-activity relationship (SAR) studies will be crucial in elucidating how modifications to this core structure impact biological activity.

Future research will involve the systematic derivatization of the indole nitrogen, the carbaldehyde group, and potentially the remaining open position on the benzene (B151609) ring. The aldehyde functionality, for instance, can be readily converted into a wide array of other functional groups, including amines, alcohols, and carboxylic acids, allowing for the introduction of diverse pharmacophores. By combining SAR data with an understanding of the target's three-dimensional structure, medicinal chemists can design derivatives with optimized binding affinities and improved selectivity profiles, thereby minimizing off-target effects.

Application of Advanced Computational Methodologies for Predictive Modeling and Mechanistic Insights

Advanced computational methodologies are poised to play a pivotal role in accelerating the discovery and development of novel 4,6-dichloroindole derivatives. In silico techniques such as molecular docking, quantum chemical calculations, and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets.

Predictive modeling, including the development of Quantitative Structure-Activity Relationship (QSAR) models, can help to identify key structural features that correlate with desired biological activities. These models can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. Furthermore, computational studies can elucidate the reaction mechanisms of synthetic transformations and provide a deeper understanding of the electronic properties of the this compound core, guiding the design of more efficient synthetic routes and more potent bioactive molecules.

Computational MethodApplication in Drug Discovery
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein.
Quantum Chemical Calculations Provides insights into the electronic structure and reactivity of molecules.
Molecular Dynamics Simulations Simulates the movement of atoms and molecules to understand dynamic interactions.
QSAR Modeling Relates the chemical structure of molecules to their biological activity.

Potential Role in the Development of New Classes of Research Tools and Lead Compounds

The unique chemical properties of this compound make it an attractive scaffold for the development of novel research tools and lead compounds. The indole nucleus is a common motif in molecules that interact with a wide range of biological targets, and the specific dichlorination pattern of this compound may confer novel biological activities.

Derivatives of this compound could be developed as molecular probes to investigate the function of specific proteins or biological pathways. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to visualize and identify their cellular targets. As a lead compound, this scaffold offers a starting point for optimization programs aimed at developing new drugs for various diseases. The inherent bioactivity of the indole core, combined with the unique properties imparted by the dichloro substitution, suggests that derivatives of this compound could find applications in areas such as oncology, infectious diseases, and neuropharmacology. The versatility of this scaffold ensures its continued importance as a building block in the quest for new and improved therapeutic agents. nih.gov

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsYieldKey Reference
FormylationMnO₂, CH₂Cl₂, 2 h~85%
ChlorinationNCS, DMF, 0–5°C~70%

Basic: How can spectroscopic techniques characterize this compound?

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Aldehyde proton (~10 ppm), aromatic protons (δ 7.0–8.5 ppm with splitting patterns indicating substituents).
    • ¹³C NMR : Aldehyde carbon (~190 ppm), indole carbons (100–150 ppm) .
  • IR : Strong C=O stretch (~1680 cm⁻¹), C-Cl stretches (600–800 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak matching C₉H₅Cl₂NO (MW: 230.0 g/mol), fragment ions at m/z 195 (loss of Cl) and 167 (loss of CHO) .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

  • PPE : Gloves (nitrile), lab coat, goggles, and fume hood use due to potential skin/eye irritation .
  • Waste Disposal : Halogenated organic waste containers; avoid aqueous release due to environmental persistence .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; consult MSDS for specific protocols .

Advanced: How can X-ray crystallography resolve structural ambiguities?

Q. Methodological Answer :

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on Cl and aldehyde group positions. Validate with R-factor (<5%) and electron density maps .
  • Example Parameters :
    • Space group: P2₁/c
    • Z-value: 4
    • Residual density: <0.3 eÅ⁻³ .

Advanced: What computational methods predict electronic properties?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (for electrophilic sites).
  • LogP Prediction : Use software like ChemAxon to estimate lipophilicity (LogP ~2.5), critical for bioavailability studies .

Advanced: How to address contradictory spectral or crystallographic data?

Q. Methodological Answer :

  • Iterative Analysis : Cross-validate NMR/X-ray data with synthetic replicates.
  • Error Sources : Check for crystal twinning (SHELXD) or solvent inclusion in crystallography. For NMR, confirm solvent peaks or paramagnetic impurities .
  • Case Study : Discrepancies in aldehyde proton shifts may arise from keto-enol tautomerism; use variable-temperature NMR to confirm .

Advanced: What mechanistic insights exist for its reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Suzuki-Miyaura : The aldehyde group directs palladium catalysis to C-3 or C-5 positions. Use Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C .
  • Side Reactions : Competing aldol condensation may occur; suppress with anhydrous conditions and low temperatures .

Advanced: How does substitution pattern affect biological activity compared to analogs?

Q. Methodological Answer :

  • SAR Studies : Compare with 5-chloro, 4-fluoro, or methyl-substituted indoles (e.g., 5-chloro-4-fluoro-1H-indole ).
  • Key Trends :
    • Dichloro substitution enhances electrophilicity (↑ cytotoxicity in cancer cell lines).
    • Aldehyde group enables Schiff base formation (relevant in enzyme inhibition) .

Advanced: What challenges arise in refining high-resolution crystallographic data?

Q. Methodological Answer :

  • Disorder Handling : Use PART instructions in SHELXL to model disordered Cl atoms.
  • Twinned Data : Apply HKLF 5 format in SHELXL for integration .
  • Validation Tools : Check Rint (<10%) and CC1/2 (>70%) in AIMLESS .

Advanced: How to design derivatives for enhanced photophysical properties?

Q. Methodological Answer :

  • Substitution Strategy : Introduce electron-donating groups (e.g., -OCH₃) at C-5 to redshift fluorescence.
  • Computational Screening : TD-DFT predicts emission wavelengths; validate with UV-Vis (λmax ~350 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,6-dichloro-1H-indole-2-carbaldehyde
Reactant of Route 2
4,6-dichloro-1H-indole-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.